molecular formula C9H11Cl3Si B11941760 (2,3,6-Trichlorophenyl)trimethylsilane CAS No. 20082-68-2

(2,3,6-Trichlorophenyl)trimethylsilane

Cat. No.: B11941760
CAS No.: 20082-68-2
M. Wt: 253.6 g/mol
InChI Key: OOWHWICOOPIEKX-UHFFFAOYSA-N
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Description

(2,3,6-Trichlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11Cl3Si. It is characterized by the presence of a trichlorophenyl group attached to a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trichlorophenyl)trimethylsilane typically involves the reaction of 2,3,6-trichlorophenol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3,6-Trichlorophenyl)trimethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,3,6-Trichlorophenyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino functionalities, preventing unwanted reactions during synthesis. Additionally, the trichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Similar Compounds

  • (2,4,6-Trichlorophenyl)trimethylsilane
  • (2,3,5-Trichlorophenyl)trimethylsilane
  • (2,3,6-Trichlorophenyl)triethylsilane

Uniqueness

(2,3,6-Trichlorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The trimethylsilyl group also provides distinct properties, such as increased hydrophobicity and stability, compared to other similar compounds .

Properties

CAS No.

20082-68-2

Molecular Formula

C9H11Cl3Si

Molecular Weight

253.6 g/mol

IUPAC Name

trimethyl-(2,3,6-trichlorophenyl)silane

InChI

InChI=1S/C9H11Cl3Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3

InChI Key

OOWHWICOOPIEKX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1Cl)Cl)Cl

Origin of Product

United States

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